molecular formula C10H8O4S B8800596 1-Naphthalenesulfonic acid, 2-hydroxy- CAS No. 567-47-5

1-Naphthalenesulfonic acid, 2-hydroxy-

Cat. No. B8800596
CAS RN: 567-47-5
M. Wt: 224.23 g/mol
InChI Key: SGBQUMZTGSQNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04908478

Procedure details

In a single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfonic acid, converting the 2-hydroxynaphthalenesulfonic acid formed thereby with ammonia in the presence of ammonium hydrogensulfite into 2-aminonaphthalene-6-sulfonic acid (Bucherer reaction) and N-acetylating the said 2-aminonaphthalene-6-sulfonic acid to give 2-acetaminonaphthalene-6-sulfonic acid, the improvement which comprises:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[CH:11]=2)[CH:6]=1)[C:2]([CH3:4])=[O:3].OC1C=CC2C(=CC=CC=2)C=1.OC1C=CC2C(=CC=CC=2)C=1S(O)(=O)=O>>[NH3:1].[S:15]([O-:18])([OH:17])=[O:16].[NH4+:1].[NH2:1][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1.[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1)[C:2]([CH3:4])=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Step Three
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
S(=O)(O)[O-].[NH4+]
Name
Type
product
Smiles
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Name
Type
product
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04908478

Procedure details

In a single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfonic acid, converting the 2-hydroxynaphthalenesulfonic acid formed thereby with ammonia in the presence of ammonium hydrogensulfite into 2-aminonaphthalene-6-sulfonic acid (Bucherer reaction) and N-acetylating the said 2-aminonaphthalene-6-sulfonic acid to give 2-acetaminonaphthalene-6-sulfonic acid, the improvement which comprises:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[CH:11]=2)[CH:6]=1)[C:2]([CH3:4])=[O:3].OC1C=CC2C(=CC=CC=2)C=1.OC1C=CC2C(=CC=CC=2)C=1S(O)(=O)=O>>[NH3:1].[S:15]([O-:18])([OH:17])=[O:16].[NH4+:1].[NH2:1][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1.[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1)[C:2]([CH3:4])=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Step Three
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
S(=O)(O)[O-].[NH4+]
Name
Type
product
Smiles
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Name
Type
product
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04908478

Procedure details

In a single-vessel process for preparing 2-acetaminonaphthalene-6-sulfonic acid of high purity by sulfonating 2-hydroxynaphthalene with concentrated sulfonic acid, converting the 2-hydroxynaphthalenesulfonic acid formed thereby with ammonia in the presence of ammonium hydrogensulfite into 2-aminonaphthalene-6-sulfonic acid (Bucherer reaction) and N-acetylating the said 2-aminonaphthalene-6-sulfonic acid to give 2-acetaminonaphthalene-6-sulfonic acid, the improvement which comprises:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:17])=[O:16])[CH:11]=2)[CH:6]=1)[C:2]([CH3:4])=[O:3].OC1C=CC2C(=CC=CC=2)C=1.OC1C=CC2C(=CC=CC=2)C=1S(O)(=O)=O>>[NH3:1].[S:15]([O-:18])([OH:17])=[O:16].[NH4+:1].[NH2:1][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1.[NH:1]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([S:15]([OH:18])(=[O:16])=[O:17])[CH:11]=2)[CH:6]=1)[C:2]([CH3:4])=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC2=CC=CC=C2C=C1
Step Three
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
S(=O)(O)[O-].[NH4+]
Name
Type
product
Smiles
NC1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
Name
Type
product
Smiles
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.